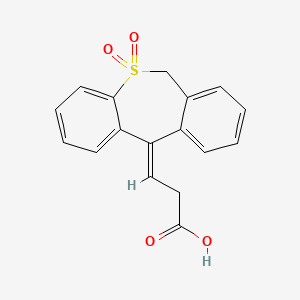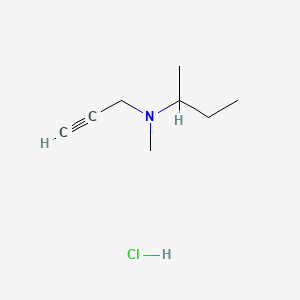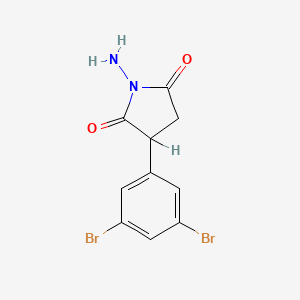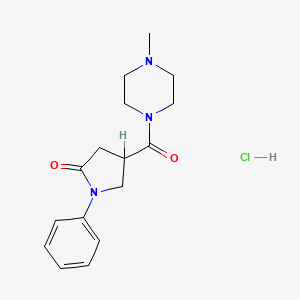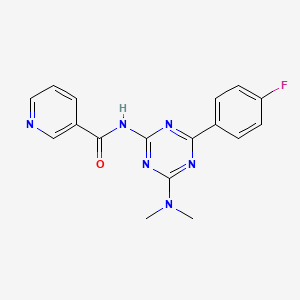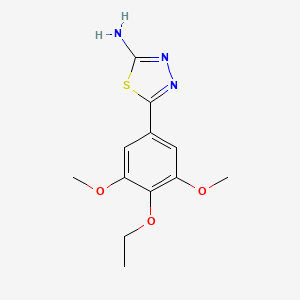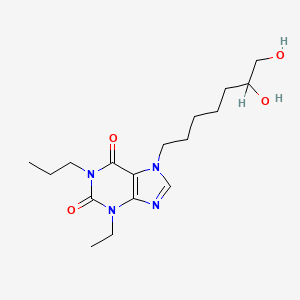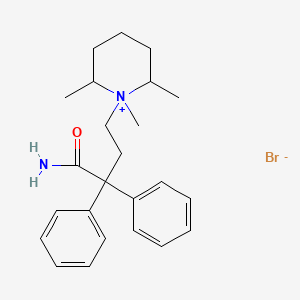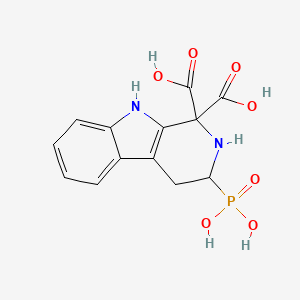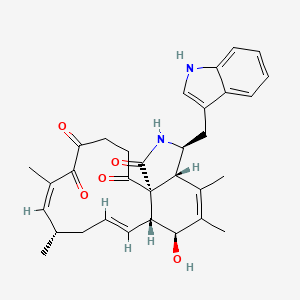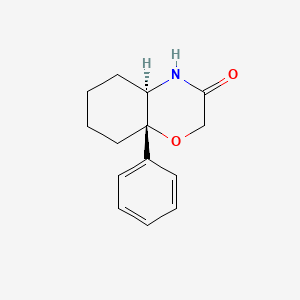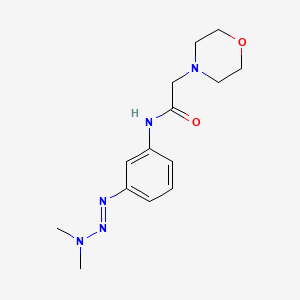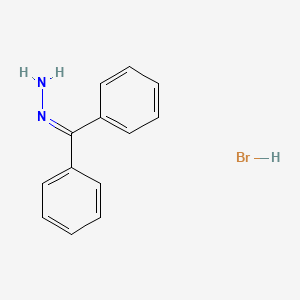
Methanone, diphenyl-, hydrazone, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, diphenyl-, hydrazone, monohydrobromide, also known as benzophenone hydrazone monohydrobromide, is an organic compound with the molecular formula C13H12N2·HBr. It is a derivative of benzophenone hydrazone, which is commonly used in organic synthesis and various industrial applications. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanone, diphenyl-, hydrazone, monohydrobromide can be synthesized through the reaction of benzophenone with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COC}_6\text{H}_5 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{C}(=\text{N}\text{NH}_2)\text{C}_6\text{H}_5 \cdot \text{HBr} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for higher yields and purity, often involving the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, diphenyl-, hydrazone, monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzophenone.
Reduction: It can be reduced to form diphenylmethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanone, diphenyl-, hydrazone, monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methanone, diphenyl-, hydrazone, monohydrobromide involves its ability to form stable complexes with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is exploited in various synthetic and biological applications, where the compound can modify or inhibit specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone hydrazone: The parent compound without the hydrobromide group.
Diphenylmethane: A reduction product of benzophenone hydrazone.
Benzophenone oxime: A related compound with an oxime group instead of a hydrazone group.
Uniqueness
Methanone, diphenyl-, hydrazone, monohydrobromide is unique due to its hydrobromide group, which enhances its solubility and reactivity in certain reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Número CAS |
160282-36-0 |
|---|---|
Fórmula molecular |
C13H13BrN2 |
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
benzhydrylidenehydrazine;hydrobromide |
InChI |
InChI=1S/C13H12N2.BrH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,14H2;1H |
Clave InChI |
HRYMIDFMJHUPNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


